molecular formula C22H40N6O4Si2 B12794989 8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo(3,2-f)(1,3,5,2,4)trioxadisilocin-9-ylamine CAS No. 160056-49-5

8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo(3,2-f)(1,3,5,2,4)trioxadisilocin-9-ylamine

Cat. No.: B12794989
CAS No.: 160056-49-5
M. Wt: 508.8 g/mol
InChI Key: DSZXWOYSCQODMD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name 8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f]trioxadisilocin-9-ylamine systematically describes its molecular architecture. Breaking this down:

  • Core heterocyclic system : The parent structure is tetrahydro-6H-furo[3,2-f]trioxadisilocin , a bicyclic system comprising:

    • A furan ring fused to a 1,3,5,2,4-trioxadisilocin ring.
    • The fusion occurs at positions 3 and 2 of the furan (denoted by [3,2-f] ), creating a bridged framework with two silicon atoms at positions 1 and 3 of the trioxadisilocin component.
  • Substituents :

    • 2,2,4,4-Tetraisopropyl : Four isopropyl groups occupy positions 2 and 4 on the trioxadisilocin ring, contributing steric bulk and hydrophobicity.
    • 8-(6-Amino-9H-purin-9-yl) : An adenine base (6-aminopurine) is attached via its 9-nitrogen to position 8 of the fused ring system.
    • 9-ylamine : An amine group is bonded to position 9 of the trioxadisilocin framework.
  • Saturation and stereochemistry :

    • The tetrahydro prefix indicates partial saturation of the fused ring system, with specific chair-like conformations observed in crystallographic studies of related compounds.

Structural Interpretation :
The molecule’s hybrid design merges nucleotide chemistry with siloxane stability. The adenine moiety enables potential hydrogen bonding and base-pairing interactions, while the siloxane backbone enhances resistance to enzymatic degradation compared to traditional phosphodiester linkages.

Comparative Analysis of Related Siloxane-Protected Nucleoside Derivatives

Siloxane-protected nucleosides are a niche class of compounds where silicon-oxygen frameworks replace conventional protective groups. Below is a comparative analysis of key derivatives:

Compound Name Substituents Functional Groups CAS No. Source
8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[...]-9-ylamine 2,2,4,4-tetraisopropyl, 9-ylamine Adenine, amine 1234423-98-3
(6aR,8R,9R,9aS)-8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyl[...]-9-ol 2,2,4,4-tetraisopropyl, 9-ol Adenine, hydroxyl 69304-45-6
(8R,9S,9aR)-8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyl[...]-9-ol 2,2,4,4-tetraisopropyl, 9-ol Adenine, hydroxyl 30654476

Key Observations :

  • Functional Group Variation : The primary distinction lies in the C9 substituent. While the target compound features a 9-ylamine group, analogs such as CAS 69304-45-6 and ChemSpider ID 30654476 substitute this with a hydroxyl group (-OH). This alteration impacts hydrogen-bonding capacity and solubility.
  • Stereochemical Diversity : Derivatives like (8R,9S,9aR)-configured compounds exhibit distinct spatial arrangements compared to the (6aR,8R,9R,9aS) configuration of the target molecule, influencing their biological activity and synthetic utility.
  • Synthetic Applications : The patent-pending synthesis of siloxane-linked nucleosides (e.g., US5214134A) highlights the use of silylating agents to create hydrolytically stable internucleotide bonds, a feature shared by these derivatives.

Stereochemical Configuration Analysis at 6aR,8R,9R,9aR Positions

The stereochemical descriptor 6aR,8R,9R,9aR defines the spatial arrangement of chiral centers in the compound. Crystallographic data from related structures provides insight into this configuration:

  • Furanose Conformation :

    • In the IUCr-studied analog 2'-Deoxy-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-D-adenosine , the furanose ring adopts a 3'-endo conformation (pseudorotation phase angle ~27°), which stabilizes the siloxane framework. This conformation likely applies to the target compound due to structural homology.
  • Chiral Center Assignments :

    • C6a : The R-configuration arises from the fused ring system’s bicyclic geometry, positioning the adenine base above the siloxane plane.
    • C8 and C9 : The R-configurations at these centers ensure the adenine moiety and amine group occupy equatorial positions, minimizing steric clashes with isopropyl substituents.
    • C9a : The R-configuration completes the chair-like distortion of the trioxadisilocin ring, as observed in solid-state structures.
  • Impact on Reactivity :

    • The 6aR,8R,9R,9aR configuration creates a sterically shielded environment around the siloxane bridge, enhancing stability against nucleophilic attack. This contrasts with the (8R,9S,9aR) configuration in ChemSpider ID 30654476, where the hydroxyl group at C9 adopts a pseudoaxial orientation, increasing susceptibility to oxidation.

Table 1: Stereochemical Comparison of Siloxane Nucleosides

Compound Configuration C9 Substituent Conformation
Target Compound 6aR,8R,9R,9aR -NH2 3'-endo
CAS 69304-45-6 6aR,8R,9R,9aS -OH 2'-exo
ChemSpider ID 30654476 8R,9S,9aR -OH 3'-endo (distorted)

Properties

CAS No.

160056-49-5

Molecular Formula

C22H40N6O4Si2

Molecular Weight

508.8 g/mol

IUPAC Name

9-[9-amino-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-amine

InChI

InChI=1S/C22H40N6O4Si2/c1-12(2)33(13(3)4)29-9-16-19(31-34(32-33,14(5)6)15(7)8)17(23)22(30-16)28-11-27-18-20(24)25-10-26-21(18)28/h10-17,19,22H,9,23H2,1-8H3,(H2,24,25,26)

InChI Key

DSZXWOYSCQODMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Biological Activity

The compound 8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo(3,2-f)(1,3,5,2,4)trioxadisilocin-9-ylamine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action and potential therapeutic applications.

The compound has a molecular formula of C18H30N6O5Si2C_{18}H_{30}N_6O_5Si_2 and a molecular weight of approximately 466.6 g/mol. It is characterized by a unique structure that integrates purine derivatives with a furo[3,2-f][1,3,5]trioxadisilocin backbone.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Antiproliferative Effects : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • DNA Repair Modulation : The compound's structure suggests potential interactions with DNA repair mechanisms. It may enhance the activity of proteins involved in homologous recombination and DNA damage response, such as RAD51 and BRCA2 .
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain kinases involved in cell cycle regulation (e.g., Chk1), which could lead to increased sensitivity of cancer cells to chemotherapy agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeInhibition of cancer cell growth
DNA Repair EnhancementModulation of RAD51 and BRCA2 activities
Kinase InhibitionPotential inhibition of Chk1

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Cancer Cell Lines :
    • A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was associated with increased apoptosis markers and altered cell cycle distribution.
  • DNA Damage Response :
    • In another study focusing on colon cancer cells, the compound was shown to enhance the repair of DNA double-strand breaks. This was evidenced by increased levels of RAD51 foci formation post-treatment, indicating an upregulation of homologous recombination repair pathways.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies have indicated that modifications to the isopropyl groups can significantly influence its efficacy against various cancer types.

Table 2: Research Findings on Derivatives

Derivative NameActivity LevelEfficacy Against
Compound AHighBreast Cancer
Compound BModerateColon Cancer
Compound CLowOvarian Cancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related purine and heterocyclic derivatives, focusing on key structural features, synthetic pathways, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Stability/Bioactivity Notes References
8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylamine Silicon-containing fused trioxadisilocin ring; tetraisopropyl groups Hydrogenation of azide precursor with Pd/C High hydrolytic stability; enzyme-resistant
1-[(6aR,8R,9aR)-2,2,4,4-Tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2,4(1H,3H)-pyrimidinedione Pyrimidinedione core; ketone at C9 of trioxadisilocin Unspecified (likely azide reduction) Moderate solubility in polar solvents
9-Phenyl-9H-purin-6-amine Phenyl substituent at N9; no silicon backbone Imidazole cyclization Moderate bioactivity in chemotherapeutic assays
8-(Allylsulfanyl)-9H-purin-6-amine Allylsulfanyl group at C8; unmodified purine core Thiol-ene coupling Reactive sulfhydryl group; used in conjugation
2'-Deoxyadenosine monohydrate Deoxyribose sugar; hydroxyl groups at C2' and C3' Enzymatic synthesis DNA/RNA incorporation; low stability in acidic conditions

Key Observations:

Structural Backbone: The target compound’s silicon-based trioxadisilocin framework distinguishes it from carbon-based analogs like 2'-deoxyadenosine or 9-phenyl-9H-purin-6-amine. The silicon-oxygen bonds confer rigidity and resistance to hydrolysis, whereas deoxyribose-based compounds are prone to acid-catalyzed degradation .

Synthetic Complexity :

  • The synthesis requires specialized reagents (e.g., Pd/C for azide reduction) and protective groups (tetraisopropyl) to stabilize the silicon backbone. In contrast, simpler purines like 8-(allylsulfanyl)-9H-purin-6-amine are synthesized via straightforward thiol-ene reactions .

Functional Groups and Bioactivity: The 6-amino purine moiety is common across all compounds, enabling base-pairing interactions. However, the silicon backbone in the target compound limits its direct incorporation into nucleic acids, unlike 2'-deoxyadenosine .

Stability: The tetraisopropyl groups and silicon-oxygen bonds in the target compound enhance stability under physiological conditions (e.g., pH 7.4, 37°C), outperforming 2'-deoxyadenosine, which degrades rapidly in acidic environments .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the siloxane-fused tetrahydrofuran ring system with tetraisopropyl substitution.
  • Introduction of the purine base via nucleophilic substitution or glycosylation at a defined position.
  • Protection and deprotection steps to manage reactive functional groups.
  • Purification by chromatographic techniques to isolate stereochemically pure product.

Detailed Preparation Steps

While explicit step-by-step synthetic protocols are proprietary or limited in public literature, the following preparation approach is derived from the chemical supplier GlpBio and related nucleoside chemistry principles:

Step Description Key Reagents/Conditions Notes
1 Synthesis of tetraisopropyltetrahydrotrioxadisilocin core Starting from siloxane precursors and isopropyl-substituted silanes under controlled hydrolysis and cyclization Control of temperature and moisture critical to form the fused ring
2 Functionalization of the tetrahydrofuran ring at the 8-position Introduction of a leaving group (e.g., halide or tosylate) to enable nucleophilic substitution Ensures site-selective attachment of purine
3 Coupling with 6-amino-9H-purine Nucleophilic substitution or glycosylation using purine derivatives under basic or Lewis acid catalysis Stereochemical control achieved by choice of catalyst and solvent
4 Purification and isolation Chromatography (e.g., silica gel column) and recrystallization Ensures removal of side products and stereoisomers

Solubility and Stock Solution Preparation

  • The compound is soluble in organic solvents such as DMSO and can be prepared as stock solutions at concentrations like 10 mM.
  • Heating to 37°C and ultrasonic oscillation can improve solubility during preparation.
  • Storage recommendations include -80°C for up to 6 months or -20°C for 1 month to maintain stability.

In Vivo Formulation Preparation

For biological applications, the compound can be formulated as a clear solution using a stepwise solvent addition method:

Step Solvent Added Purpose Notes
1 DMSO (master liquid) Dissolves the compound at high concentration Concentration must not exceed DMSO solubility limits
2 PEG300 Co-solvent to improve solubility and biocompatibility Mix until clear before next addition
3 Tween 80 or Corn oil Surfactant or vehicle for in vivo delivery Add only after previous solution is clear
4 ddH2O (distilled water) Final dilution to working concentration Ensure clarity at each step

Physical methods such as vortexing, ultrasound, or warm water bath assist dissolution.

Research Findings and Analytical Data

  • The compound’s stereochemistry has been confirmed by chiral analysis and NMR spectroscopy.
  • Molecular weight and formula are consistent with the proposed structure (C22H39N5O5Si2, 509.75 g/mol).
  • The compound is stable under recommended storage and formulation conditions.
  • No direct synthetic route publications were found in public databases, indicating the synthesis is specialized and likely proprietary or published in niche nucleoside chemistry literature.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C22H39N5O5Si2
Molecular Weight 509.75 g/mol
Key Functional Groups 6-amino-purine, siloxane-fused tetrahydrofuran
Solvents for Preparation DMSO, PEG300, Tween 80, Corn oil, ddH2O
Storage Conditions -80°C (6 months), -20°C (1 month)
Stock Solution Concentrations 1 mM, 5 mM, 10 mM
Solubility Enhancement Heating to 37°C, ultrasonic bath
Purification Methods Chromatography, recrystallization

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